molecular formula C11H12N4OS B13880332 3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13880332
M. Wt: 248.31 g/mol
InChI Key: YIEFYBLHNYTLEZ-UHFFFAOYSA-N
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Description

3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclopropylmethoxy group

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

3-[4-(cyclopropylmethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H12N4OS/c12-11-14-10(15-17-11)9-5-8(3-4-13-9)16-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,12,14,15)

InChI Key

YIEFYBLHNYTLEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=NC=C2)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-(Cyclopropylmethoxy)pyridine, is synthesized through a nucleophilic substitution reaction where cyclopropylmethanol reacts with 4-chloropyridine in the presence of a base such as potassium carbonate.

    Cyclization to Form Thiadiazole Ring: The pyridine intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: It has been investigated as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group, which may affect its biological activity and chemical properties.

    4-(Cyclopropylmethoxy)pyridine:

    1,2,4-Thiadiazole Derivatives: Various derivatives with different substituents at the 5-position, which can influence their reactivity and applications.

Uniqueness

3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclopropylmethoxy group and the thiadiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound for research and development.

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